N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide
Description
N-[(3R,6S)-6-Methoxyoxan-3-yl]acetamide is a chiral acetamide derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 6S position and an acetamide moiety at the 3R position. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO3/c1-6(10)9-7-3-4-8(11-2)12-5-7/h7-8H,3-5H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
InChI Key |
SECOTCLUKKFEOV-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](OC1)OC |
Canonical SMILES |
CC(=O)NC1CCC(OC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate oxane derivative.
Methoxylation: Introduction of the methoxy group at the 6th position of the oxane ring.
Acetylation: The acetamide group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The methoxy and acetamide groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Structure : Features a glucose-like oxane ring with hydroxyl groups at positions 2, 4, 5 and a hydroxymethyl group at position 4.
- Molecular Formula: C₉H₁₇NO₆
- Molecular Weight : 235.24 g/mol
- Key Differences :
- Pharmacological Relevance : Similar acetamide-oxane derivatives are studied as antidiabetic agents or antiviral compounds targeting carbohydrate-processing enzymes .
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Structure : Contains an ethylsulfanyl group at position 2 and hydroxyl groups at positions 4 and 3.
- Molecular Formula: C₁₀H₁₉NO₅S
- Molecular Weight : 265.33 g/mol
- The ethylsulfanyl group may confer stability against enzymatic degradation compared to methoxy .
- Synthesis : Likely involves thiol-ene coupling or nucleophilic substitution, contrasting with the target compound’s methoxy-directed synthesis .
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide
- Structure: Cyclohexadienone ring with ethyl and methoxy groups at position 6 and a ketone at position 3.
- Molecular Formula: C₁₁H₁₅NO₃
- Molecular Weight : 209.24 g/mol
- Key Differences: Conjugated dienone system enables redox activity, unlike the saturated oxane ring of the target compound. Potential as a pro-electrophile in drug design, contrasting with the target’s probable role in carbohydrate mimicry .
N-[[(2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl]methyl]acetamide
- Structure : Piperidine ring with trihydroxy and methyl substituents; acetamide linked via a methylene bridge.
- Molecular Formula : C₁₀H₂₀N₂O₄
- Molecular Weight : 232.28 g/mol
- Key Differences :
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
